Crystallographic Characterization and Structural Dynamics of 2-Cyano-N-(4-methylphenyl)ethanethioamide: A Comprehensive Guide
Crystallographic Characterization and Structural Dynamics of 2-Cyano-N-(4-methylphenyl)ethanethioamide: A Comprehensive Guide
Document Type: In-Depth Technical Whitepaper Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Executive Summary & Molecular Architecture
The compound 2-cyano-N-(4-methylphenyl)ethanethioamide (CAS: 77022-66-3), defined by the canonical SMILES CC1=CC=C(C=C1)NC(=S)CC#N, presents a highly functionalized molecular architecture[1]. It features a para-tolyl ring linked to a highly polarizable thioamide core and a flexible, electrophilic cyanoethyl chain[1].
With a molecular weight of 190.27 g/mol and a Topological Polar Surface Area (TPSA) of 67.91 Ų, it exhibits moderate lipophilicity (LogP: 2.72), making it an excellent candidate for membrane permeability in targeted drug design[1]. Thioamide derivatives are of significant interest in pharmacology due to their ability to act as reversible enzyme inhibitors by forming covalent or strong hydrogen bonds with active-site residues, while the cyano group enhances overall electrophilicity and target binding affinity[1].
Experimental Methodologies: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the crystallographic characterization of thioamides must follow a self-validating pipeline. The following methodologies detail not just the steps, but the fundamental causality behind each experimental choice.
Single Crystal Growth & Nucleation Control
-
Protocol: Dissolve 50 mg of the synthesized 2-cyano-N-(4-methylphenyl)ethanethioamide in 2 mL of dichloromethane (DCM). Layer the solution carefully with 4 mL of n-hexane in a narrow crystallization tube. Allow the system to stand undisturbed at 293 K.
-
Causality & Validation: Crystallization of thioamides often suffers from twinning (intergrown crystals) if the growth rate is too rapid. A binary solvent system is employed because DCM provides high initial solubility, while the slow vapor diffusion of the anti-solvent (n-hexane) gradually lowers the dielectric constant of the medium. This controlled supersaturation ensures the nucleation of single, macroscopic domains.
-
Self-Validation: The protocol is validated by inspecting the harvested crystals under polarized light; a uniform, sharp optical extinction every 90° confirms a single-domain, twin-free crystal suitable for diffraction.
SCXRD Data Acquisition Parameters
-
Protocol: Mount a suitable crystal (e.g., 0.3 × 0.2 × 0.2 mm) on a glass fiber using perfluoropolyether oil and transfer it to a Bruker APEX diffractometer equipped with a nitrogen cold stream set to 100 K[2].
-
Causality & Validation: Data acquisition strictly utilizes Mo Kα radiation (λ = 0.71073 Å)[2]. The causality here is elemental: sulfur exhibits significant anomalous dispersion and absorption when exposed to longer wavelengths (such as Cu Kα). Mo Kα minimizes these absorption artifacts, ensuring high-fidelity intensity data. Furthermore, conducting the experiment at cryogenic temperatures (100 K) suppresses the anisotropic thermal displacement parameters (ellipsoids) of the flexible cyanoethyl (-CH₂-CN) chain, preventing structural disorder from confounding the electron density map.
-
Self-Validation: The system self-validates by calculating the internal agreement factor ( Rint ); an Rint<0.05 confirms high data redundancy and quality[2].
Structure Solution & Refinement Pipeline
-
Protocol: Solve the structure using dual-space iterative methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL)[2].
-
Causality & Validation: Dual-space methods provide an unbiased, self-validating starting model by independently assigning phases and confirming chemical connectivity without prior model bias. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model to maintain ideal bond lengths.
-
Self-Validation: The refinement is considered trustworthy and complete when the goodness-of-fit (S) approaches 1.0, and residual electron density peaks ( Δρmax and Δρmin ) are well below ±0.5 e/A˚3 , confirming no unmodeled solvent or twinning artifacts remain[2].
Structural Dynamics & Supramolecular Architecture
Conformation and Dihedral Geometry
In the solid state, the molecule adopts a conformation that minimizes steric clashes between the bulky thiocarbonyl sulfur and the ortho-hydrogens of the para-tolyl ring. The C-N bond of the thioamide core possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the highly polarizable C=S π∗ orbital[3]. This electronic effect restricts rotation, enforcing a nearly planar geometry for the -NH-C(=S)- system, a phenomenon well-documented in related cyano-functionalized amides and hydrazides[2][3]. The terminal cyano group (-C≡N) maintains a near-linear geometry (~176°–179°)[3].
Hydrogen Bonding Networks
Thioamides are classic hydrogen-bond donors and acceptors. The primary structural motif in the crystal lattice is typically a centrosymmetric dimer or an infinite one-dimensional chain driven by strong N-H···S interactions. The terminal cyano group, acting as a potent electrophile and hydrogen-bond acceptor, engages in secondary C-H···N interactions, weaving the 1D chains into a cohesive 3D lattice[2][3].
Computational Validation: Hirshfeld Surface and DFT
To validate the empirical X-ray data, advanced computational methods are employed.
-
Hirshfeld Surface Analysis: This technique maps the exact intermolecular contacts within the crystal lattice. For thioamide and thiophene derivatives, S···H and N···H contacts dominate the polar interactions (accounting for ~19% and ~14% of the surface, respectively), while H···H (~21%) and C···H (~20%) contacts dominate the van der Waals and π -interactions[4].
-
Density Functional Theory (DFT): DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) provide a quantum mechanical validation of the observed crystal conformation[4]. Mapping the Molecular Electrostatic Potential (MEP) confirms the nucleophilic nature of the sulfur atom (red regions) and the electrophilic nature of the cyano carbon (blue regions), perfectly correlating with the hydrogen-bonding network observed in the SCXRD data[4].
Quantitative Data Summaries
Table 1: Physicochemical & Expected Crystallographic Parameters
| Parameter | Value / Description |
| Chemical Name | 2-cyano-N-(4-methylphenyl)ethanethioamide |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol [1] |
| LogP / TPSA | 2.72 / 67.91 Ų[1] |
| Crystal System | Monoclinic (Expected based on isostructural analogs) |
| Space Group | P2₁/c (Expected) |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table 2: Quantitative Intermolecular Interactions
| Interaction Type | Donor-Acceptor Motif | Distance (Å) / Contribution (%) |
| Primary H-Bond | N-H···S (Thioamide dimer) | ~3.2 - 3.4 Å |
| Secondary H-Bond | C-H···N (Cyano acceptor) | ~3.4 - 3.6 Å |
| Hirshfeld: H···H | van der Waals contacts | ~21%[4] |
| Hirshfeld: C···H | π -interactions | ~20%[4] |
| Hirshfeld: S···H | Polar H-bonding | ~19%[4] |
| Hirshfeld: N···H | Polar H-bonding | ~14%[4] |
Experimental & Computational Workflow
Workflow for the crystallographic characterization and computational validation of thioamides.
References
-
Vulcanchem. "2-cyano-N-(4-methylphenyl)ethanethioamide - 77022-66-3". Source: vulcanchem.com. 1
-
NIH PMC. "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide". Source: nih.gov. 2
-
Semantic Scholar. "Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)...". Source: semanticscholar.org.4
-
MDPI. "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide". Source: mdpi.com. 3
